molecular formula C19H17F3N2O2 B12641530 1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Cat. No.: B12641530
M. Wt: 362.3 g/mol
InChI Key: DKFBDLFTKAPOGF-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoromethyl)-2H-indazol-3-yl]- is a synthetic compound featuring a benzenediol core linked to a substituted indazole moiety. The indazole ring is substituted at the N2 position with a 3-methyl-2-buten-1-yl (isoprenyl) group and at the 7-position with a trifluoromethyl (-CF₃) group.

Properties

Molecular Formula

C19H17F3N2O2

Molecular Weight

362.3 g/mol

IUPAC Name

4-[2-(3-methylbut-2-enyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C19H17F3N2O2/c1-11(2)8-9-24-18(13-7-6-12(25)10-16(13)26)14-4-3-5-15(17(14)23-24)19(20,21)22/h3-8,10,25-26H,9H2,1-2H3

InChI Key

DKFBDLFTKAPOGF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O)C

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a common method employed in the synthesis of this compound due to the presence of electron-donating hydroxyl groups on the benzene ring. The hydroxyl groups enhance nucleophilicity, facilitating substitution reactions at the aromatic positions.

Key Steps:

  • Formation of the Indazole Ring: The synthesis often begins with the formation of the indazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

  • Substitution Reactions: Following indazole formation, electrophilic substitution can occur at the 4-position of the benzenediol. The trifluoromethyl group can be introduced via a nucleophilic substitution or by using trifluoromethylating agents.

Condensation Reactions

Condensation reactions are also crucial in synthesizing this compound. The reaction typically involves:

  • Aldol Condensation: An initial aldol condensation reaction can be performed using appropriate aldehydes or ketones to form larger intermediates that contain the desired alkenyl side chain.

  • Final Coupling: The final step often involves coupling these intermediates with the indazole component to yield the target compound.

Reaction Scheme:
$$
\text{Indazole} + \text{Aldehyde/Ketone} \rightarrow \text{Intermediate} \rightarrow \text{Final Product}
$$

Use of Catalysts

Catalysts can significantly enhance reaction efficiency and selectivity during synthesis. Transition metal catalysts or Lewis acids may be employed to facilitate key steps such as:

  • Cross-Coupling Reactions: These can be used to form carbon-carbon bonds between aryl halides and alkenes or alkynes, which are critical for constructing the complex structure of the target compound.

Summary of Synthetic Pathways

Method Key Features Applications
Electrophilic Aromatic Substitution Utilizes electron-donating groups for substitution Formation of aromatic systems with desired functional groups
Condensation Reactions Combines smaller units into larger structures Building complex frameworks essential for biological activity
Use of Catalysts Enhances efficiency and selectivity Facilitates challenging bond formations

The biological activity of 1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has been explored in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent. The presence of both hydroxyl and trifluoromethyl groups contributes to its metabolic stability and interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structural features exhibit:

Interaction Studies

Investigations into binding affinities reveal that this compound interacts effectively with various enzymes and receptors, modulating their activity through structural specificity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The benzenediol core can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated products.

Scientific Research Applications

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are indazole-based derivatives sharing the 1,3-benzenediol core and trifluoromethyl substitution but differing in the alkyl/aryl substituent at the indazole N-position. Key comparisons are derived from crystallographic and binding studies of ER ligands () .

Table 1: Structural and Crystallographic Comparison of Analogous Compounds

Compound ID Indazole Substituent Indazole Position (1H/2H) Resolution (Å)
4IU7 2-Ethyl 2H 2.29
4IUI 1-Butyl 1H 2.30
4IV2 1-(2-Methylpropyl) 1H 2.14
4IV4 2-(2-Methylpropyl) 2H 2.30
4IVW 2-Benzyl 2H 2.06
Target 2-(3-Methyl-2-buten-1-yl) 2H N/A*

*No crystallographic data for the target compound is available in the provided evidence.

Key Observations:

Substituent Effects on Binding and Conformation: Ethyl (4IU7) vs. Isoprenyl (Target): The target’s isoprenyl group introduces a conjugated double bond, increasing rigidity and steric bulk compared to the flexible ethyl chain. This may enhance hydrophobic interactions in receptor pockets but reduce solubility. Benzyl (4IVW): The aromatic benzyl group in 4IVW achieves the highest resolution (2.06 Å), suggesting a stable binding pose, likely due to π-π interactions with ERs. The target’s aliphatic isoprenyl group lacks this aromaticity but may offer improved membrane permeability . Branching (4IV2/4IV4): Branched substituents like 2-methylpropyl (4IV4) exhibit resolution values comparable to linear chains (4IU7), implying similar binding efficiency.

Positional Isomerism (1H vs. 2H-Indazole) :

  • Compounds with 1H-indazole substitution (e.g., 4IUI, 4IV2) bind differently than 2H analogs (e.g., 4IV4, target). The 2H configuration aligns the substituent away from the benzenediol core, possibly reducing steric clashes in ER binding pockets .

Trifluoromethyl Group: The -CF₃ group at the 7-position is conserved across all analogs, contributing to electron-withdrawing effects and enhancing metabolic stability. Its role in ER selectivity (e.g., ERα vs.

Biological Activity

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activities, including antitumor effects, antioxidant properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C19H17F3N2O2
  • Molecular Weight : 362.34 g/mol
  • IUPAC Name : 4-[2-(3-methylbut-2-enyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol
  • InChI Key : DFKXJYQQWHKKOK-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

  • In Vitro Studies :
    • A study demonstrated that derivatives of indazole compounds, including the target compound, showed promising antitumor activity against human B-cell lymphoma cells (Ramos cell line). The tested derivative exhibited an IC50 value lower than that of the FDA-approved drug 5-fluorouracil (5-FU), indicating superior efficacy in inhibiting cancer cell proliferation .
CompoundIC50 Value (mol/L)
5-Fluorouracil36.0 × 10^-6
Indazole Derivative< 36.0 × 10^-6

Antioxidant Activity

  • Mechanism of Action :
    • The compound's structure allows it to scavenge free radicals effectively. In assays comparing its antioxidant capacity to ascorbic acid, it demonstrated comparable results, suggesting its potential as a natural antioxidant agent .

Cytotoxicity

  • Cytotoxic Effects :
    • The compound has been evaluated for cytotoxic effects against various cancer cell lines. In brine shrimp cytotoxicity assays, it exhibited significant toxicity with an LC50 value indicating its potential as a lead compound for further development in anticancer therapeutics .

Study on Indazole Derivatives

A comprehensive study focused on the synthesis and biological evaluation of indazole derivatives highlighted the importance of substituents on the indazole ring in determining biological activity. The presence of trifluoromethyl and allyl groups was found to enhance the antitumor properties significantly .

Comparative Analysis with Other Compounds

In a comparative study involving various benzenediol derivatives, it was noted that those with additional functional groups, such as trifluoromethyl and alkyl chains, exhibited enhanced biological activities compared to simpler structures .

Q & A

Q. Table 1: Key Synthetic Steps

StepReaction TypeConditionsCatalysts/ReagentsYield/Purity
1Cross-couplingReflux, 48hPd(OAc)₂, PPh₃70-85%
2Cyclization55°C, ArgonCuI, 2-methyl-3-butyn-2-ol>90%
3PurificationRecrystallizationEthanol>98% purity

Advanced: How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer:
Environmental fate studies should follow a tiered approach:

Laboratory Analysis :

  • Determine physical-chemical properties (logP, solubility, hydrolysis rate) to predict partitioning in water, soil, or biota .
  • Use biotic/abiotic transformation assays (e.g., photolysis under UV light or microbial degradation in simulated ecosystems) .

Field Studies :

  • Deploy long-term monitoring (e.g., 5+ years) across multiple environmental compartments (soil, water, air) to track bioaccumulation .
  • Apply randomized block designs with split-split plots to account for variables like seasonal variation and rootstock interactions .

Q. Key Metrics :

  • Bioaccumulation Factor (BAF) : Measure uptake in model organisms (e.g., Daphnia magna).
  • Half-life (t½) : Quantify degradation rates under varying pH and temperature.

Basic: Which analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) :
    • Use reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
    • Monitor retention times (Rt) and molecular ions (e.g., m/z=410 [M+H]⁺) for purity validation (>98%) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., trifluoromethyl group at C7) .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Resolve isotopic patterns (e.g., for bromine or chlorine substituents) .

Advanced: How should researchers address contradictions in bioactivity data across different in vitro models?

Methodological Answer:

  • Experimental Replication : Use ≥4 replicates per condition to minimize variability .
  • Standardized Assays :
    • Normalize cell viability data using ATP-based luminescence or resazurin reduction assays.
    • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Statistical Reconciliation :
    • Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across models.
    • Use funnel plots to identify publication bias or outlier datasets .

Basic: What is the compound’s solubility profile, and how does it influence experimental design?

Methodological Answer:

  • Solubility Testing :
    • Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
    • The trifluoromethyl group enhances lipid solubility, necessitating surfactants (e.g., Tween-80) for aqueous assays .
  • Impact on Bioassays :
    • For in vitro studies, pre-dissolve in DMSO and dilute in culture media to avoid precipitation.
    • For in vivo studies, use oil-based vehicles (e.g., corn oil) for oral administration .

Advanced: How to design a long-term study evaluating chronic toxicity and metabolic fate?

Methodological Answer:

  • Tiered Approach :
    • Acute Toxicity : Determine LD₅₀ in rodents (OECD 423) .
    • Subchronic Exposure : 90-day oral gavage (OECD 408) with histopathology and serum metabolomics .
    • Chronic Effects : 2-year carcinogenicity study (OECD 451) with endpoints like tumor incidence and organ weights.
  • Metabolite Tracking :
    • Use ¹⁴C-labeled compound and accelerator mass spectrometry (AMS) to trace excretion pathways .
    • Apply UPLC-QTOF-MS for untargeted metabolite profiling in urine/plasma .

Advanced: What strategies resolve spectral interference in characterizing trifluoromethyl groups via NMR?

Methodological Answer:

  • Decoupling Techniques :
    • Use ¹⁹F-¹H decoupling to suppress splitting from CF₃ groups .
  • Solvent Selection :
    • Deuterated DMSO enhances resolution for aromatic protons adjacent to electronegative substituents .
  • 2D NMR :
    • HSQC and HMBC correlate ¹³C-¹H couplings to confirm substitution patterns .

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